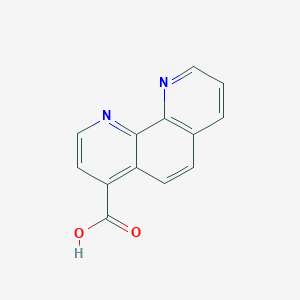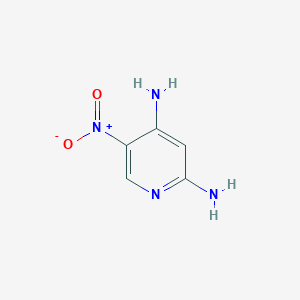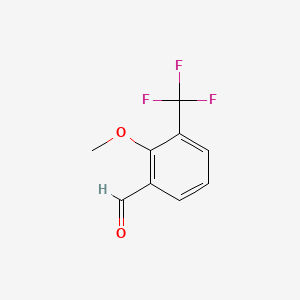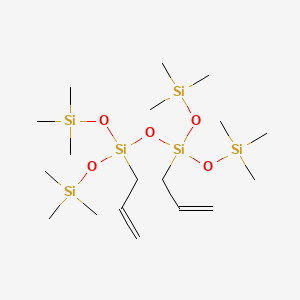
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane
描述
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is a silicon-based compound with the molecular formula C18H46O5Si6 and a molecular weight of 511.07 g/mol . This compound is characterized by the presence of two allyl groups and four trimethylsiloxy groups attached to a disiloxane backbone. It is primarily used in research and development settings, particularly in the fields of materials science and polymer chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane can be synthesized through hydrosilylation reactions involving alkenes and alkynes. The process typically involves the use of a platinum-based catalyst to facilitate the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of hydrosilylation and organosilicon chemistry are applied. Large-scale production would likely involve continuous flow reactors and optimized catalyst systems to ensure high yields and purity .
化学反应分析
Types of Reactions
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of allyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, moderate temperatures, inert atmospheres.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of functionalized disiloxanes.
科学研究应用
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane has several applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of silicone-based polymers and elastomers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its biocompatibility and flexibility.
作用机制
The mechanism of action of 1,3-Diallyltetrakis(trimethylsiloxy)disiloxane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with carbon-carbon multiple bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds. This process is facilitated by the platinum catalyst, which activates the silicon-hydrogen bond and the carbon-carbon multiple bond, allowing for efficient addition .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with two silicon atoms and four methyl groups.
1,3-Divinyltetramethyldisiloxane: Similar structure but with vinyl groups instead of allyl groups.
Hexamethyldisiloxane: A disiloxane compound with six methyl groups and no allyl or vinyl groups.
Uniqueness
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane is unique due to its combination of allyl and trimethylsiloxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both functionalization and durability .
属性
IUPAC Name |
trimethyl-[prop-2-enyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46O5Si6/c1-15-17-28(19-24(3,4)5,20-25(6,7)8)23-29(18-16-2,21-26(9,10)11)22-27(12,13)14/h15-16H,1-2,17-18H2,3-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCZQMMNLRQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623882 | |
| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211931-07-6 | |
| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


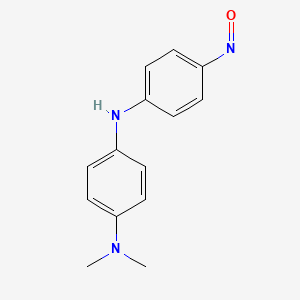


![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

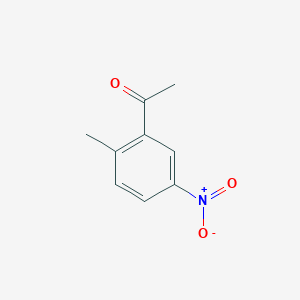
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
